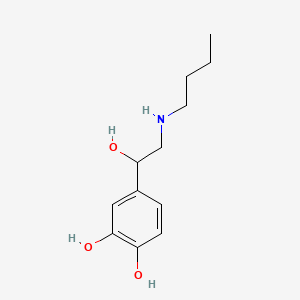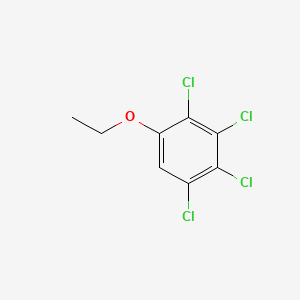
Benzene, tetrachloroethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, tetrachloroethoxy- is an organic compound characterized by a benzene ring substituted with tetrachloroethoxy groups. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalization of π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetrachloroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of benzene, tetrachloroethoxy- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, tetrachloroethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroethoxybenzoic acid.
Reduction: Reduction reactions can convert the tetrachloroethoxy groups to less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetrachloroethoxybenzoic acid.
Reduction: Less chlorinated derivatives of benzene, tetrachloroethoxy-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, tetrachloroethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which benzene, tetrachloroethoxy- exerts its effects involves the interaction of its tetrachloroethoxy groups with molecular targets. These interactions can lead to changes in the electronic structure of the benzene ring, affecting its reactivity and stability. The compound can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, trichloroethoxy-
- Benzene, dichloroethoxy-
- Benzene, monochloroethoxy-
Uniqueness
Benzene, tetrachloroethoxy- is unique due to the presence of four chlorine atoms in its ethoxy groups, which significantly alters its chemical properties compared to its less chlorinated analogs. This high degree of chlorination can lead to increased reactivity and potential for forming a wider range of derivatives.
Propiedades
Número CAS |
73342-39-9 |
|---|---|
Fórmula molecular |
C8H6Cl4O |
Peso molecular |
259.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3 |
Clave InChI |
FFSTUBNWCMHTHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


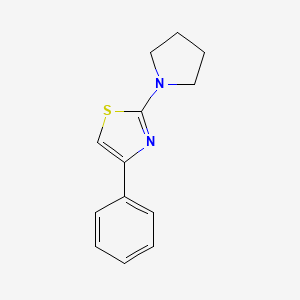
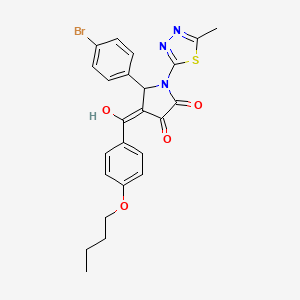
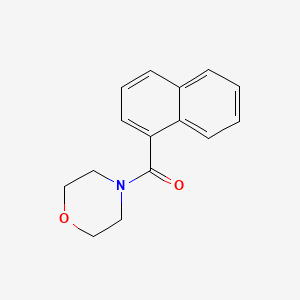
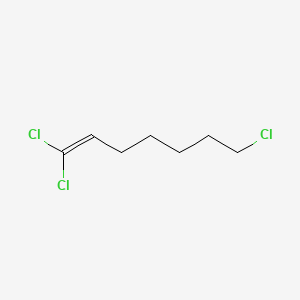
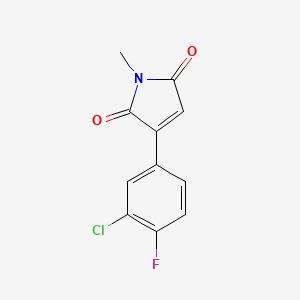
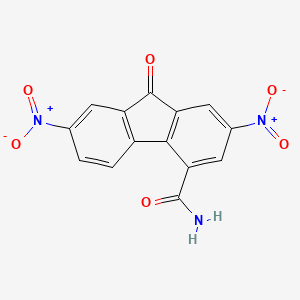
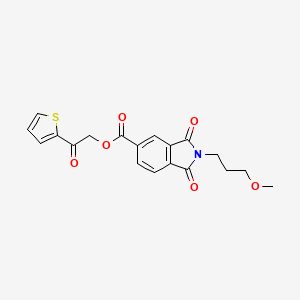

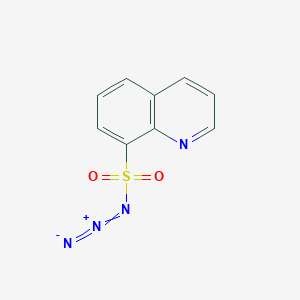
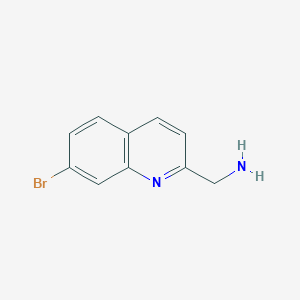
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
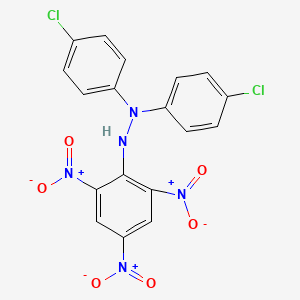
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
